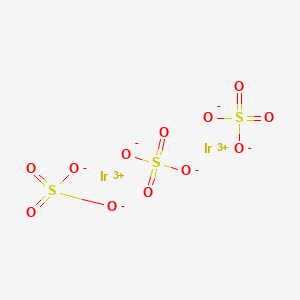
1,2-Dithian-3-carbonsäure
Übersicht
Beschreibung
1,2-Dithiane-3-carboxylic acid is an organic compound with the molecular formula C5H8O2S2. It is a member of the dithiane family, which are cyclic sulfur-containing compounds. This compound is characterized by a six-membered ring containing two sulfur atoms and a carboxylic acid group attached to the third carbon atom. It is known for its stability and unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiane-3-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, 1,2-dithiane-3-carboxylic acid is used as a protecting group for carbonyl compounds. Its stability under various reaction conditions makes it an ideal choice for protecting sensitive functional groups during multi-step synthesis .
Biology and Medicine: The compound’s unique chemical properties have led to its exploration in the development of pharmaceuticals and biologically active molecules. It has been investigated for its potential use in drug design and as a building block for bioactive compounds .
Industry: In the industrial sector, 1,2-dithiane-3-carboxylic acid is utilized in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Wirkmechanismus
Target of Action
1,2-Dithiane-3-carboxylic acid, also known as α-Lipoic acid (ALA), is a naturally occurring compound that has an asymmetric carbon atom existing in both R- and S- forms . The primary targets of ALA are the proteins involved in its transfer, biotransformation, and activity . These proteins play crucial roles in various biochemical processes, including antioxidant activity, co-enzyme activity, and signal transduction .
Mode of Action
ALA interacts with its targets primarily through its antioxidant and non-antioxidant characteristics . It has the ability to regenerate other antioxidants, exhibit co-enzyme activity, and participate in signal transduction by implication in various pathways . Under light irradiation, a dithiane 2-carboxylic acid generates a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors .
Pharmacokinetics
The pharmacokinetics of ALA involves its absorption, distribution, metabolism, and excretion . ALA synthesis takes place in the heart, liver, and testis . These organs seem to provide very little ala into the blood circulation . Thus, dietary supplements are usually the primary sources of ALA . S-Methylation of the sulhydryls and S-oxidation to sulfoxides and sulfones lead to loss of activity and enhance renal elimination .
Result of Action
The molecular and cellular effects of ALA’s action are primarily due to its antioxidant and non-antioxidant characteristics . It has the ability to regenerate other antioxidants, exhibit co-enzyme activity, and participate in signal transduction by implication in various pathways . This results in the maintenance of intestinal homeostasis and impacts liver metabolism and the immune response .
Action Environment
The action, efficacy, and stability of ALA can be influenced by various environmental factors. For instance, the compound is slightly miscible with water , which can affect its bioavailability and action. Furthermore, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Biochemische Analyse
Biochemical Properties
1,2-Dithiane-3-carboxylic acid is a metabolite of lipoic acid, which is known to interact with various enzymes and proteins .
Cellular Effects
It is known that lipoic acid and its metabolites can have significant effects on cellular processes . These effects include influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that lipoic acid and its metabolites can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that lipoic acid and its metabolites can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that lipoic acid and its metabolites can have significant effects in animal models .
Metabolic Pathways
1,2-Dithiane-3-carboxylic acid is involved in the metabolic pathways of lipoic acid . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that lipoic acid and its metabolites can be transported and distributed within cells .
Subcellular Localization
It is known that lipoic acid and its metabolites can be localized to specific compartments or organelles within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dithiane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,2-ethanedithiol with a suitable carbonyl compound in the presence of a Brönsted or Lewis acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .
Industrial Production Methods: In an industrial setting, the synthesis of 1,2-dithiane-3-carboxylic acid may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dithiane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms and the carboxylic acid group.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted dithiane derivatives, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: Another member of the dithiane family, 1,3-dithiane, is commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane: This compound contains two thioether groups and is structurally different from 1,2-dithiane-3-carboxylic acid.
Uniqueness: 1,2-Dithiane-3-carboxylic acid is unique due to the presence of both sulfur atoms and a carboxylic acid group in its structure. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
dithiane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWJCVNSTMEANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SSC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339939 | |
| Record name | 1,2-Dithiane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14091-98-6 | |
| Record name | 1,2-Dithiane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)






